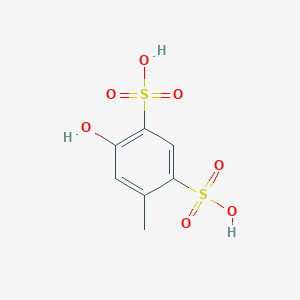

5-Hydroxytoluene-2,4-disulphonic acid

描述

Significance and Research Context in Aromatic Organosulfur Chemistry

Aromatic organosulfur compounds are a significant class of molecules in organic chemistry, with applications ranging from pharmaceuticals to dyes. The introduction of sulfonic acid groups onto an aromatic ring, a process known as sulfonation, dramatically alters the parent molecule's physical and chemical properties. researchgate.net Specifically, it imparts increased water solubility and acidity, which is a key aspect of the utility of compounds like 5-Hydroxytoluene-2,4-disulphonic acid. cymitquimica.com

The research context of this compound is primarily situated within the study of sulfonation reactions and the synthesis of other chemical intermediates. cymitquimica.com Its use as a sulfonating agent for other phenols indicates its utility in electrophilic aromatic substitution reactions, a fundamental concept in organic chemistry. cymitquimica.com The reactivity of the sulfonic acid groups, combined with the directing effects of the hydroxyl and methyl groups on the aromatic ring, makes it a subject of interest for chemists studying reaction mechanisms and synthetic methodologies.

Furthermore, its formation as a by-product in the synthesis of other sulfonated cresols provides a practical context for its study. chemicalbook.com Understanding the conditions that favor or suppress its formation is crucial for optimizing the industrial production of related compounds. This places research into this compound within the broader effort to achieve cleaner and more efficient chemical syntheses.

Historical Trajectory and Evolution of Research on Sulfonated Toluene (B28343) Derivatives

The study of sulfonated aromatic compounds has a rich history dating back to the 19th century, driven by the burgeoning synthetic dye industry. The sulfonation of aromatic hydrocarbons like toluene was one of the earliest and most important industrial organic reactions. acs.org Initially, the primary goal was to introduce sulfonic acid groups to impart water solubility to dye molecules, allowing them to be used in aqueous dyeing processes.

Early research focused on developing efficient methods for sulfonation, often using strong acids like fuming sulfuric acid (oleum). researchgate.net The focus was largely on controlling the regioselectivity of the reaction to obtain the desired isomers. For toluene, sulfonation can lead to a mixture of ortho-, meta-, and para-toluenesulfonic acids, with the product distribution being highly dependent on reaction conditions such as temperature and acid concentration.

The investigation into sulfonated toluene derivatives expanded to include those with additional functional groups, such as hydroxyl groups, leading to the study of sulfonated cresols. The synthesis of cresols themselves was often achieved through the sulfonation of toluene followed by alkali fusion. acs.org This historical foundation laid the groundwork for the eventual synthesis and characterization of more complex molecules like this compound.

The evolution of analytical techniques has also played a crucial role in the study of these compounds. The ability to separate and identify complex mixtures of isomers and by-products has allowed for a more detailed understanding of sulfonation reactions and the properties of the resulting compounds. Modern research continues to build on this historical knowledge, with a focus on developing more sustainable and selective sulfonation methods and exploring the applications of novel sulfonated aromatic compounds.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBOGQDATFKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165806 | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-33-8 | |

| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Classical Sulfonation Approaches for Hydroxytoluene Derivatives

Classical methods for the synthesis of aryl sulfonic acids typically involve heating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. wikipedia.orgchemistrysteps.com Sulfur trioxide, or its protonated form, acts as the electrophile that attacks the electron-rich aromatic ring. wikipedia.orgopenochem.org

Multi-Step Synthesis Protocols from Precursors (e.g., m-Cresol)

The synthesis of 5-Hydroxytoluene-2,4-disulphonic acid from its precursor, m-cresol (B1676322), is achieved through direct disulfonation. The reaction involves treating m-cresol with an excess of a strong sulfonating agent, such as oleum (B3057394). The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are activating groups, which facilitate the electrophilic attack by making the aromatic ring more nucleophilic.

The general reaction can be represented as: C₇H₈O (m-cresol) + 2SO₃ (in H₂SO₄) → C₇H₈O₇S₂ (this compound)

This compound has been identified as a by-product in the synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid from m-cresol, indicating that controlling the extent of sulfonation is a key challenge. chemicalbook.com

Regioselectivity and Isomer Control in Aromatic Disulfonation Reactions

Regioselectivity in the disulfonation of m-cresol is governed by the directing effects of the existing substituents: the hydroxyl group and the methyl group. Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. stackexchange.com

In m-cresol (3-methylphenol), the positions are as follows:

Positions ortho to -OH: 2 and 4

Position para to -OH: 6

Positions ortho to -CH₃: 2 and 4

Position para to -CH₃: 6

Both groups strongly activate positions 2, 4, and 6 for electrophilic substitution. The synergistic directing effect of both the hydroxyl and methyl groups to positions 2 and 4 makes them the most electronically enriched and, therefore, the most reactive sites for sulfonation. The first sulfonic acid group attaches to one of these positions, and under forcing conditions (e.g., excess sulfonating agent), a second sulfonation occurs at the other highly activated position, leading to the formation of the 2,4-disulphonic acid derivative.

Influence of Experimental Parameters on Reaction Yield and Product Distribution

The outcome of sulfonation reactions is highly sensitive to experimental conditions. The key parameters that influence the yield and isomer distribution include temperature, acid concentration, and reaction time. nih.govresearchgate.net

Temperature : Sulfonation of phenols is known to be temperature-dependent. quora.com At lower temperatures (around 25°C), the reaction is under kinetic control, often favoring the formation of the ortho-isomer. quora.comyoutube.com At higher temperatures (around 100°C), the reaction is under thermodynamic control, and the more stable para-isomer is typically the major product. quora.comyoutube.com In the case of disulfonation to form this compound, precise temperature control is necessary to achieve the desired degree of sulfonation without causing product degradation or unwanted side reactions. dtic.mil

Acid Concentration : The strength of the sulfonating agent is critical. Concentrated sulfuric acid alone may not be sufficient for disulfonation. chemithon.com Fuming sulfuric acid (oleum), with its higher concentration of the active electrophile SO₃, is often required to introduce the second sulfonic acid group. The reaction essentially stops if the acid concentration drops below a certain threshold (approximately 90% H₂SO₄) due to the water produced during the reaction. chemithon.com

Reaction Time : The duration of the reaction influences the degree of sulfonation. nih.gov A short reaction time may result in monosulfonated products, while a longer time is needed for disulfonation. However, excessively long reaction times, especially at elevated temperatures, can lead to desulfonation (a reversible reaction) or the formation of by-products like sulfones. nih.govgoogle.com

| Parameter | Effect on Reaction | Typical Conditions for Disulfonation |

|---|---|---|

| Temperature | Affects regioselectivity (ortho vs. para) and reaction rate. Higher temperatures can lead to degradation. | Elevated temperatures, often precisely controlled. |

| Acid Concentration | Determines the strength of the electrophile. Higher concentration (oleum) is needed for disulfonation. | Fuming Sulfuric Acid (Oleum). |

| Reaction Time | Influences the degree of sulfonation (mono- vs. di-). Prolonged time can lead to side products. | Sufficiently long to allow for double substitution. |

Advanced Synthetic Strategies for Sulfonated Aromatic Compounds

While classical sulfonation with sulfuric acid or oleum is common, advanced strategies offer milder reaction conditions, higher selectivity, and easier work-up procedures.

Exploration of Innovative Sulfonating Reagents and Catalytic Systems

Modern organic synthesis employs a variety of sulfonating agents beyond traditional ones. Each offers distinct advantages in terms of reactivity and selectivity.

Chlorosulfuric Acid (HSO₃Cl) : This is a highly effective sulfonating agent that reacts to produce the sulfonic acid and hydrogen chloride gas. wikipedia.org The reaction is often faster and occurs at lower temperatures than with sulfuric acid.

Ar-H + HSO₃Cl → Ar-SO₃H + HCl

Sulfur Trioxide Complexes : To moderate the extreme reactivity of pure SO₃, it can be complexed with Lewis bases like pyridine (B92270) or tributylamine. google.commdpi.com These complexes (e.g., SO₃·pyridine) deliver the SO₃ electrophile in a more controlled manner, which can prevent charring and the formation of sulfones, particularly with sensitive substrates like phenols. mdpi.com

Vilsmeier-Haack (VH) Reagents : The VH reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be used in the presence of sodium bisulfite (NaHSO₃) to achieve sulfonation of activated aromatic compounds like phenols under mild, room-temperature conditions. scirp.org

| Reagent | Formula | Key Characteristics |

|---|---|---|

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Highly reactive, strong oxidizing agent, classic reagent. |

| Chlorosulfuric Acid | HSO₃Cl | Effective agent, produces HCl as a byproduct. wikipedia.org |

| SO₃-Pyridine Complex | C₅H₅N·SO₃ | Milder, more selective, suitable for sensitive substrates. mdpi.com |

| Vilsmeier-Haack Reagent + NaHSO₃ | (e.g., DMF/POCl₃) + NaHSO₃ | Allows for sulfonation under very mild conditions. scirp.org |

Efficient Purification and Isolation Techniques in Sulfonic Acid Synthesis

The purification of aromatic sulfonic acids is a significant challenge because the reaction mixture often contains a large excess of sulfuric acid and various by-products. epo.org

Precipitation and Filtration : A common classical method involves diluting the reaction mixture with water and then adding a metal oxide, hydroxide, or carbonate, such as calcium carbonate (CaCO₃). google.com This converts both the sulfonic acid and the excess sulfuric acid into their calcium salts. The calcium sulfate (B86663), being largely insoluble in water, precipitates out and can be removed by filtration. The soluble calcium sulfonate can then be converted back to the free sulfonic acid using a strong acid or via cation exchange. google.com

Extraction : Aromatic sulfonic acids can be isolated from aqueous solutions or suspensions by extraction with a water-immiscible organic solvent, such as certain alcohols, ketones, or esters. google.com The organic phase containing the sulfonic acid is then separated, and the solvent is removed, for instance, by distillation. google.com

Distillation/Rectification : For some sulfonic acids, purification can be achieved through distillation. epo.org It has been found that adjusting the concentration of the sulfonic acid in the crude mixture to at least 30% by weight can significantly improve the efficiency of purification by distillation or rectification. epo.org

Cation Exchange Chromatography : This is a modern and highly effective method for removing metal ions and residual sulfuric acid. google.com The crude product solution is passed through a cation exchange resin in its acidic form, which removes metal cations and provides the purified sulfonic acid in the eluate. google.com

Mechanistic Investigations of Electrophilic Aromatic Substitution in Disulphonic Acid Formation

The formation of this compound from m-cresol (3-hydroxytoluene) is a classic example of electrophilic aromatic substitution (EAS). The mechanism is governed by the electronic properties of the substituents already present on the aromatic ring, which dictate the rate and regioselectivity of the sulfonation reaction.

Directing Effects of Hydroxyl and Alkyl Substituents on Sulfonation Regiochemistry

The regiochemical outcome of the disulfonation of m-cresol is controlled by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both of these substituents are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

The hydroxyl group is a powerful activating group due to its ability to donate electron density via resonance. libretexts.org The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, significantly stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution. wikipedia.org The methyl group is a less potent activating group that donates electron density primarily through an inductive effect. libretexts.org

Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. khanacademy.org In m-cresol, the positions are numbered relative to the hydroxyl group:

Position 1: Carbon bearing the -OH group

Position 2: ortho to -OH

Position 3: Carbon bearing the -CH₃ group

Position 4: ortho to -CH₃ and para to -OH

Position 5: meta to both groups

Position 6: ortho to both -OH and -CH₃

When multiple activating groups are present, the directing effect of the most powerful activator typically dominates. In this case, the hydroxyl group's influence is paramount. khanacademy.org The substitution occurs at positions C2 and C4.

Substitution at C4: This position is para to the strongly activating hydroxyl group and ortho to the methyl group. The stabilization provided by the hydroxyl group at the para position is very strong.

Substitution at C2: This position is ortho to the hydroxyl group and ortho to the methyl group.

The final product, this compound, reflects this combined directing influence, with sulfonation occurring at the two most activated and accessible sites.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Resonance Donor | Strongly Activating | Ortho, Para |

| -CH₃ (Alkyl) | Inductive Donor | Weakly Activating | Ortho, Para |

Elucidation of Elementary Steps and Transition States in Sulfonation Pathways

The sulfonation of an aromatic ring is a stepwise process that proceeds through a distinct mechanism. masterorganicchemistry.com While some electrophilic aromatic substitutions can follow concerted pathways, the sulfonation of activated rings like phenols generally involves the formation of a sigma-complex intermediate. nih.govvub.be The active electrophile in this reaction is typically sulfur trioxide (SO₃), which is present in fuming sulfuric acid. libretexts.org

The elementary steps for the formation of this compound are as follows:

Attack of the Electrophile: The electron-rich π-system of the m-cresol ring acts as a nucleophile and attacks the electrophilic sulfur trioxide molecule. This is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This step proceeds through a high-energy transition state leading to the formation of a carbocation intermediate.

Formation of the Sigma Complex (Arenium Ion): The attack results in a resonance-stabilized carbocation known as a sigma complex or arenium ion. wikipedia.org The positive charge is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The strong electron-donating resonance effect of the hydroxyl group provides significant stabilization to this intermediate, accelerating the reaction.

Deprotonation: In the final, rapid step, a weak base (such as HSO₄⁻ or a water molecule) removes a proton (H⁺) from the sp³-hybridized carbon where the sulfonate group has attached. wikipedia.org This restores the aromatic π-system and yields the final sulfonated product. masterorganicchemistry.com This step also has a corresponding transition state, though it is much lower in energy than the first.

This process occurs twice to yield the disubstituted product. The first sulfonation enhances the ring's deactivation for further substitution, but the strongly activating nature of the hydroxyl group allows the second sulfonation to proceed.

| Step | Description | Key Species | Energetics |

| 1 | Nucleophilic attack on the electrophile (SO₃) | m-cresol, SO₃, Transition State 1 | Rate-determining, High Activation Energy |

| 2 | Formation of the resonance-stabilized intermediate | Sigma Complex (Arenium Ion) | Intermediate Energy Well |

| 3 | Deprotonation to restore aromaticity | Sigma Complex, Base (e.g., HSO₄⁻), Transition State 2 | Fast, Low Activation Energy |

Application of Isotopic Labeling for Regiochemical Resolution in Sulfonation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for mechanistic proposals. wikipedia.org In the context of the sulfonation of m-cresol, isotopic labeling can be used to unequivocally confirm the regiochemistry of the substitution.

The method involves replacing a specific hydrogen atom on the aromatic ring with one of its heavier isotopes, typically deuterium (B1214612) (D or ²H) or tritium (B154650) (T or ³H). The reaction is then carried out, and the resulting product is analyzed to determine if the isotopic label has been retained or replaced by the incoming electrophile (the -SO₃H group).

To confirm the formation of this compound, a series of specifically deuterated m-cresol precursors could be synthesized and then subjected to sulfonation. The outcomes would provide clear evidence for the substitution pattern.

Experiment 1: Starting with 2-deuterio-3-hydroxytoluene. If sulfonation occurs at the C2 position, the deuterium atom will be replaced by a sulfonic acid group, and the deuterium will be absent in the final product.

Experiment 2: Starting with 4-deuterio-3-hydroxytoluene. If sulfonation occurs at the C4 position, the deuterium label will be replaced.

Experiment 3: Starting with 6-deuterio-3-hydroxytoluene. Since the directing effects of the -OH and -CH₃ groups strongly favor substitution at C2 and C4, the deuterium at C6 is expected to be retained in the final product.

Analysis of the products, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can precisely locate the position of any remaining deuterium atoms. musechem.com The loss of a deuterium atom from a specific position provides direct proof that substitution occurred at that site, thereby resolving the regiochemistry of the reaction.

| Labeled Precursor | Expected Site of First Sulfonation | Expected Site of Second Sulfonation | Predicted Fate of Deuterium Label |

| 2-deuterio-m-cresol | C4 or C2 | C2 or C4 | Replaced |

| 4-deuterio-m-cresol | C4 or C2 | C2 or C4 | Replaced |

| 6-deuterio-m-cresol | C4 | C2 | Retained |

Chemical Reactivity and Derivatization Pathways

Role as a Synthetic Reagent in Organic Transformations

5-Hydroxytoluene-2,4-disulphonic acid is a valuable reagent in the synthesis of other complex molecules, primarily through electrophilic aromatic substitution reactions where its inherent properties can influence the course of the reaction.

This compound serves as a synthetic reagent in the sulfonation of phenolic compounds such as 2-methylphenol (o-cresol) and 3-methylphenol (m-cresol). cymitquimica.com Aromatic sulfonation is a reversible reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The process typically involves heating the aromatic compound with sulfuric acid. wikipedia.org In the context of methylphenols (cresols), the introduction of sulfonic acid groups enhances water solubility and modifies the chemical properties of the parent molecule. ontosight.ai Notably, 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid can be a by-product during the synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid from m-cresol (B1676322). chemicalbook.comchemicalbook.com

Table 1: Role in Sulfonation of Phenolic Compounds

| Reactant | Reagent/Process | Product Aspect | Reference |

|---|---|---|---|

| 2-Methylphenol | This compound | Acts as a synthetic reagent in sulfonation | cymitquimica.com |

| 3-Methylphenol | This compound | Acts as a synthetic reagent in sulfonation | cymitquimica.com |

Aromatic sulfonic acids are significant intermediates in the preparation of a wide array of organic compounds, including dyes and pharmaceuticals like sulfa drugs. wikipedia.org The sulfonic acid group is a strong electron-withdrawing group and can be used as a directing group in electrophilic aromatic substitution reactions. wikipedia.org Its ability to be later removed from the aromatic ring makes it particularly useful. This reactivity is leveraged in the regiospecific synthesis of many di- and tri-substituted aromatic compounds. wikipedia.org For instance, the sulfonic acid group can be used to block a certain position, directing another incoming substituent to a different position, after which the sulfonic acid group can be removed via desulfonation. wikipedia.orgwikipedia.org An example of this strategy is the preparation of 2-bromophenol (B46759) via phenol-2,4-disulfonic acid. wikipedia.org

Chemical Transformations of the Sulfonic Acid Moieties

The sulfonic acid groups on the this compound molecule are the primary sites for its chemical transformations, allowing for a range of derivatization pathways.

Desulfonation is the reverse of sulfonation—a chemical reaction involving the removal of a sulfonic acid group from an aromatic compound. wikipedia.org This reaction is typically achieved through hydrolysis by heating the aryl sulfonic acid in a dilute aqueous acid solution. wikipedia.orgwikipedia.orgyoutube.com The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃). youtube.com

The reversibility of the sulfonation reaction is a key feature exploited in organic synthesis. wikipedia.org The sulfonic acid group can be introduced as a temporary blocking or directing group to guide other substituents to desired positions on the aromatic ring. Once the desired substitution pattern is achieved, the sulfonic acid group can be removed by desulfonation, yielding the target molecule. wikipedia.org This strategy is employed in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and dyes. For example, 2,6-dinitroaniline (B188716) can be prepared from aniline (B41778) by first sulfonating it, then performing the nitration, followed by desulfonation. wikipedia.org

The sulfonic acid groups can be converted into esters (sulfonates) and amides (sulfonamides), which are important functional groups in many chemical products.

Esterification: The direct esterification of sulfonic acids can be challenging. A common method involves first converting the sulfonic acid to a more reactive sulfonyl chloride, which is then reacted with an alcohol. google.com However, methods for direct esterification exist, such as reacting the free sulfonic acid with an ester of phosphoric acid. google.com Sulfonic acid esters are valuable as alkylating agents and as monomers for polymerization. google.comresearchgate.net

Amidation: Similar to esterification, the formation of sulfonamides often proceeds through a sulfonyl chloride intermediate. However, direct methods for the synthesis of sulfonamides from sulfonic acids have been developed. One such method involves the direct coupling of sulfonic acid salts with amines using reagents like triphenylphosphine (B44618) ditriflate. nih.gov Sulfonamides are a critical class of compounds, most notably found in sulfa drugs, which have widespread pharmaceutical applications. wikipedia.org

Table 2: Transformations of Sulfonic Acid Groups

| Transformation | Reaction Conditions/Reagents | Product | Synthetic Importance | Reference |

|---|---|---|---|---|

| Desulfonation | Heat in dilute aqueous acid | Aromatic compound (sulfonic group removed) | Used as a removable directing/blocking group in multi-step synthesis | wikipedia.orgyoutube.com |

| Esterification | Reaction with an ester of phosphoric acid | Sulfonic acid ester (Sulfonate) | Useful as monomers and alkylating agents | google.com |

Synthesis and Functional Characterization of Structural Analogs and Substituted Disulphonates

The synthesis of structural analogs of this compound involves modifying its core structure to fine-tune its chemical properties. This can be achieved by altering the substituents on the aromatic ring or by derivatizing the sulfonic acid moieties. For instance, analogs could be synthesized with different alkyl groups in place of the methyl group or with additional functional groups on the ring.

Derivatization of the two sulfonic acid groups can lead to a variety of disulphonate analogs, such as disulfonate esters or disulfonamides. The synthesis of novel disulfonamides, for example, can be achieved by reacting a suitable diamine with a sulfonyl chloride. researchgate.net

The functional characterization of these new analogs is crucial to understanding their structure and properties. A combination of modern analytical techniques is typically employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of key functional groups (e.g., S=O stretches in sulfonamides). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. mdpi.com

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.net

Through the synthesis and characterization of these analogs, new compounds with tailored properties can be developed for various applications in materials science, pharmaceuticals, and industrial chemistry.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | C₇H₈O₇S₂ |

| 2-Methylphenol | o-cresol | C₇H₈O |

| 3-Methylphenol | m-cresol | C₇H₈O |

| 4-Hydroxy-2-methylbenzenesulfonic Acid | - | C₇H₈O₄S |

| 2-Bromophenol | o-Bromophenol | C₆H₅BrO |

| 2-Chlorotoluene | o-Chlorotoluene | C₇H₇Cl |

| 2,6-Dinitroaniline | - | C₆H₅N₃O₄ |

| Sulfuric acid | - | H₂SO₄ |

| Sulfur trioxide | - | SO₃ |

Comparative Studies of Reactivity and Functional Differences Among Related Compounds (e.g., Naphthalene (B1677914) Disulphonates)

When comparing the reactivity of this compound to that of naphthalene disulphonates, fundamental differences arise from the nature of the aromatic core and the substituents.

Aromatic System : The benzene (B151609) ring of the hydroxytoluene derivative is a single six-membered ring, whereas naphthalene possesses a fused two-ring system. Naphthalene is inherently more reactive towards electrophilic substitution than benzene because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. wikipedia.orgresearchgate.net The delocalization of the positive charge over two rings is more stabilizing. Research shows the α-position of naphthalene is significantly more reactive than the β-position. researchgate.net

Substituent Effects : In this compound, the reactivity is heavily modulated by its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to positions ortho and para to themselves. Conversely, the two sulfonic acid (-SO₃H) groups are powerful deactivating, meta-directing groups. wikipedia.org This creates a "push-pull" electronic environment. In contrast, naphthalene disulphonates only have the deactivating sulfonic acid groups, which reduce the ring's reactivity and direct further substitution to specific positions based on steric and electronic factors. researchgate.net

The table below summarizes the key differences influencing reactivity between these two classes of compounds.

| Feature | This compound | Naphthalene Disulphonates (General) |

| Aromatic Core | Single Benzene Ring | Fused Naphthalene Rings |

| Inherent Reactivity | Less reactive than naphthalene | More reactive than benzene researchgate.net |

| Activating Groups | -OH, -CH₃ | None |

| Deactivating Groups | Two -SO₃H groups | Two -SO₃H groups |

| Directing Influence | Complex interplay between ortho, para-directing activators and meta-directing deactivators. | Governed by the positions of the two meta-directing -SO₃H groups. |

| Key Reactions | Further substitution is difficult due to two deactivating groups, but derivatization of the -OH group is possible. | Further sulfonation or other substitutions occur at predictable positions based on established naphthalene chemistry. researchgate.net |

Structure-Reactivity Relationships in Sulfonated Aromatic Systems

The relationship between structure and reactivity in sulfonated aromatic systems is a cornerstone of electrophilic aromatic substitution chemistry. The reactivity of a substituted aromatic ring is determined by the electronic and steric properties of its substituents. wikipedia.org

In the case of this compound, the structure dictates its chemical behavior as follows:

Electronic Effects : The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the positive charge on the sulfur atom. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Such groups are termed "deactivating." Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. The hydroxyl group donates through resonance (lone pairs on oxygen) and the methyl group donates through induction. These "activating" groups increase the ring's electron density, making it more susceptible to electrophilic attack. wikipedia.org

Reversibility of Sulfonation : A unique aspect of aromatic sulfonation is its reversibility. wikipedia.orgyoutube.com Heating an aromatic sulfonic acid in dilute aqueous acid can remove the -SO₃H group, a process known as desulfonation. youtube.com This reaction is driven by Le Chatelier's principle; sulfonation is favored in concentrated acid, while desulfonation is favored in dilute acid (high concentration of water). youtube.com This property is crucial in organic synthesis, where a sulfonic acid group might be used as a temporary "blocking group" to direct other substituents before being removed.

The following table outlines the influence of each substituent on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

| Hydroxyl (-OH) | 5 | Electron-donating (Resonance) | Activating | Ortho, Para |

| Methyl (-CH₃) | 1 (Toluene base) | Electron-donating (Inductive) | Activating | Ortho, Para |

| Sulfonic Acid (-SO₃H) | 2 | Electron-withdrawing | Deactivating | Meta |

| Sulfonic Acid (-SO₃H) | 4 | Electron-withdrawing | Deactivating | Meta |

This intricate balance of activating and deactivating influences defines the specific chemical personality of this compound, making it a subject of interest in the study of polysubstituted aromatic compounds.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Separations and Purification

Chromatography is an indispensable technique for separating and purifying components from a mixture. For a highly polar and water-soluble compound like 5-Hydroxytoluene-2,4-disulphonic acid, specialized chromatographic methods are required for effective analysis and isolation.

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed that allows for its analysis under simple conditions. guidechem.comnih.gov The method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is crucial for achieving good peak shape and retention for highly polar or ionic compounds. guidechem.com

Optimization of the mobile phase is key to achieving a successful separation. The established method employs a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. guidechem.comnih.gov For general analysis, phosphoric acid is used; however, for applications where the eluent is introduced into a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted to ensure compatibility. guidechem.comnih.gov The use of columns with smaller 3 µm particles is also an option for rapid analysis times, suitable for high-throughput applications like UPLC (Ultra-Performance Liquid Chromatography). guidechem.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

| Mode | Reverse Phase (RP) |

A significant advantage of the developed HPLC method is its scalability. guidechem.comnih.gov This means the same principles and stationary phase used for analytical-scale separation can be adapted for preparative chromatography. By increasing the column diameter and adjusting the flow rate, larger quantities of the compound can be injected and fractionated. This scalability is essential for isolating impurities for subsequent structural identification or for producing high-purity reference standards of this compound. guidechem.comnih.gov The ability to transition from an analytical to a preparative scale using the same method streamlines the process of impurity characterization in pharmaceutical and chemical manufacturing. guidechem.comnih.gov

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopy provides detailed information about the molecular structure, connectivity, and electronic properties of a molecule. A combination of different spectroscopic techniques is used to unequivocally confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. While specific experimental NMR data for this compound is not widely available in public databases, its structure allows for the prediction of its expected NMR spectra.

For ¹H NMR, the structure (a methyl group, two aromatic protons, and a hydroxyl proton) would be expected to show distinct signals. The methyl protons would appear as a singlet in the aliphatic region. The two aromatic protons are in different chemical environments and would likely appear as two distinct doublets in the aromatic region, with their splitting pattern influenced by their position relative to the bulky sulphonic acid groups. The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

For ¹³C NMR, seven distinct carbon signals are expected. The methyl carbon would appear at a high field (low ppm value). The six aromatic carbons would appear in the downfield region (110-160 ppm), with the carbons attached to the oxygen and sulphonic acid groups being the most deshielded.

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet |

| ¹H | Aromatic C-H | 7.0 - 8.5 | Doublet |

| ¹H | Aromatic C-H | 7.0 - 8.5 | Doublet |

| ¹H | -OH | Variable (broad) | Singlet |

| ¹³C | -CH₃ | 15 - 25 | - |

| ¹³C | Aromatic Carbons | 110 - 160 | - |

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₈O₇S₂.

Based on this formula, the molecular weight and exact mass can be calculated. This data is crucial for confirming the elemental composition of the molecule using high-resolution mass spectrometry (HRMS).

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₇S₂ | nih.gov |

| Molecular Weight (g/mol) | 268.3 | nih.gov |

| Monoisotopic Mass (Da) | 267.97114494 | nih.gov |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic ring in this compound, which is a substituted phenol (B47542), is the primary chromophore.

Phenolic compounds typically exhibit one or more absorption bands in the UV region between 200 and 400 nm, corresponding to π → π* transitions of the aromatic system. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substituents on the aromatic ring and the pH of the solution (due to the ionizable phenolic and sulphonic acid groups). Although specific spectral data is not available in the searched literature, the presence of the hydroxyl and sulphonic acid groups is expected to shift the absorption bands relative to unsubstituted toluene (B28343). This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. In the context of this compound, IR spectroscopy provides a characteristic spectrum, often referred to as a molecular fingerprint, which allows for its identification and the elucidation of its structural features.

A detailed analysis of the IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For instance, the O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding. libretexts.orgdocbrown.info The aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid groups are strong and appear in the regions of 1250-1140 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound, based on the typical frequency ranges for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | O-H | Phenolic Hydroxyl | Stretching |

| 3000-3100 | C-H | Aromatic Ring | Stretching |

| 2850-2960 | C-H | Methyl Group | Stretching |

| 1600-1440 | C=C | Aromatic Ring | Stretching |

| 1410-1310 | C-O | Phenolic Hydroxyl | Stretching |

| 1250-1140 | S=O | Sulfonic Acid | Asymmetric Stretching |

| 1070-1030 | S=O | Sulfonic Acid | Symmetric Stretching |

| 700-900 | C-H | Aromatic Ring | Out-of-plane Bending |

This table is a representation of expected absorption ranges and the actual spectrum may show variations.

Advanced Data Analysis and Chemometric Approaches for Complex Mixture Analysis

In chemical research, it is common to encounter complex mixtures where the spectral signals of individual components overlap, making direct quantification and identification challenging. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to address this complexity. For mixtures containing this compound and other structurally similar compounds, such as other sulfonated phenols or isomers, chemometric methods are invaluable for resolving and analyzing the data. mdpi.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are frequently employed in the analysis of spectroscopic data from complex mixtures. nih.gov PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components (PCs). These PCs are orthogonal to each other and capture the maximum variance in the data. By plotting the scores of the first few PCs, it is possible to visualize the clustering of samples and identify outliers, which can be particularly useful in quality control or in tracking changes in a chemical process.

For quantitative analysis, PLS regression is a supervised method that builds a predictive model between the spectral data (X-variables) and the concentration of the components of interest (Y-variables). PLS is particularly effective when there is a high degree of correlation between the spectral variables and when the number of variables exceeds the number of samples. In the context of analyzing a mixture containing this compound, a PLS model could be developed using a set of calibration samples with known concentrations of the analyte and any potential interferents. This model could then be used to predict the concentration of this compound in unknown samples from their spectra.

The application of these multivariate statistical methods can significantly enhance the information that can be extracted from analytical data. nih.gov For instance, in a scenario where this compound is present in an industrial wastewater stream along with other phenolic compounds, chemometric analysis of spectroscopic data (e.g., UV-Vis or fluorescence spectroscopy) could enable the simultaneous quantification of multiple components, even with severe spectral overlap.

The table below outlines the key aspects of these chemometric approaches for the analysis of complex mixtures.

| Chemometric Method | Principle | Application in Complex Mixture Analysis |

| Principal Component Analysis (PCA) | Unsupervised dimensionality reduction. Identifies the directions of maximum variance (principal components) in the data. | - Exploratory data analysis to identify patterns and groupings. - Outlier detection. - Visualization of high-dimensional data. |

| Partial Least Squares (PLS) Regression | Supervised regression method. Builds a linear model between predictor variables (e.g., spectra) and response variables (e.g., concentrations). | - Quantitative analysis of components in a mixture with overlapping signals. - Calibration modeling for predicting analyte concentrations. - Robust to noisy and collinear data. |

Biochemical and Mechanistic Research

Identification and Characterization as an Impurity in Biologically Active Formulations

5-Hydroxytoluene-2,4-disulphonic acid has been identified and cataloged as an impurity within formulations of Policresulen. medchemexpress.comglpbio.com Policresulen is a topical antiseptic and hemostatic agent, which is a polycondensation product of metacresolsulfonic acid and formaldehyde. plos.org The purity profiling of Policresulen is critical for its therapeutic use, and as part of this analysis, this compound is recognized as a related substance that may be present in the final product. medchemexpress.comglpbio.com It is often listed in its diammonium salt form in impurity profiles. medchemexpress.comglpbio.comtaylorfrancis.com

Enzymatic Inhibition Studies

The relevance of this compound in the context of enzymatic inhibition is primarily understood through studies of Policresulen, the formulation in which it is found as an impurity.

Research has identified Policresulen as a potent inhibitor of the Dengue Virus Type 2 (DENV2) NS2B/NS3 protease. medchemexpress.comtaylorfrancis.com This protease is essential for the replication of the dengue virus, making it a key target for antiviral drug development. medchemexpress.comtaylorfrancis.com In laboratory studies, Policresulen was shown to effectively inhibit the replication of the DENV2 virus in BHK-21 cells. medchemexpress.comtaylorfrancis.com The inhibitory concentration (IC50) of Policresulen against the NS2B/NS3 protease was determined to be 0.48 μg/mL, and it inhibited DENV2 replication in cell culture with an IC50 of 4.99 μg/mL. medchemexpress.comtaylorfrancis.commedchemexpress.com Given that this compound is a component of these formulations, its presence is noted within the context of this significant antiviral activity.

| Target | System | IC50 Value |

|---|---|---|

| DENV2 NS2B/NS3 Protease | Enzymatic Assay | 0.48 μg/mL |

| DENV2 Replication | BHK-21 Cells | 4.99 μg/mL |

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, general principles for sulfonated protease inhibitors can be considered. The structure of this compound, featuring a phenolic ring substituted with two sulfonic acid groups and a methyl group, contains moieties known to interact with enzyme active sites. Aromatic and heterocyclic sulfonamides are known to interact with the active sites of enzymes like human carbonic anhydrase C, where the sulfonamide group coordinates with the zinc ion in the active site. ukchemicalsuppliers.co.uk The negatively charged sulfonate groups can form strong electrostatic interactions with positively charged amino acid residues (such as lysine (B10760008) or arginine) in an enzyme's active site, which can be a crucial factor in the binding and inhibitory activity of sulfonated compounds.

Investigations of Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Direct studies detailing the interaction of pure this compound with a wide range of biological macromolecules are limited. However, the chemical nature of sulfonated phenols suggests a high potential for such interactions. The mechanism of action for Policresulen involves the coagulation of proteins through its strong acidic properties. google.com Sulfonated phenols, as a class of compounds, are known to be involved in biological sulfonation pathways, which can affect the activity of endogenous substances like steroids and proteoglycans. plos.org The presence of sulfonic acid groups imparts a strong negative charge and high water solubility, which would govern its interactions with proteins and other macromolecules, likely through electrostatic interactions with charged and polar amino acid residues on the protein surface or within binding pockets.

Exploration of Other Potential Biological Activities in Pre-Clinical Models

There is currently no available scientific literature detailing the evaluation of this compound in established animal models of inflammation. Standard models for assessing anti-inflammatory potential, such as carrageenan-induced paw edema, collagen-induced arthritis, or lipopolysaccharide-induced systemic inflammation, have not been reported in the context of this specific compound. Consequently, data on its efficacy, mechanism of action in vivo, and effects on inflammatory mediators like cytokines, prostaglandins, or leukotrienes are not available.

Similarly, research into the effects of this compound on specific cellular pathways and processes is not present in the reviewed literature. Investigations into its potential to modulate key signaling cascades involved in inflammation and other cellular functions, such as the NF-κB, MAPK, or JAK-STAT pathways, have not been published. Furthermore, there are no available studies on its impact on cellular processes like apoptosis, cell proliferation, or oxidative stress.

Due to the absence of specific research data, a detailed and informative article on the biochemical and mechanistic research of this compound, as per the requested outline, cannot be generated at this time. Further empirical research is required to elucidate the potential biological activities of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic properties and predicting the chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to map the electron density and determine molecular orbital energies.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it susceptible to electrophilic attack. The LUMO is the innermost orbital without electrons and can accept electrons, indicating sites for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For 5-Hydroxytoluene-2,4-disulphonic acid, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups would be expected to raise the HOMO energy level, while the strongly electron-withdrawing sulphonic acid (-SO₃H) groups would lower the LUMO energy. A computational analysis would precisely quantify these effects.

Hypothetical FMO Analysis Data for this compound This table is for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -8.914 | Represents the ionization potential; indicates the molecule's capacity to donate electrons. The negative value signifies the energy required to remove an electron. |

| LUMO Energy | -5.356 | Represents the electron affinity; indicates the molecule's capacity to accept electrons. The negative value shows energy is released upon electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 3.558 | A moderate energy gap suggests the molecule is relatively stable but may participate in charge-transfer interactions. nih.gov |

Calculation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). Theoretical calculations for this compound would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. These predicted values, when compared to experimental spectra, can confirm the molecular structure and assignment of signals.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions that correspond to the absorption of light in the ultraviolet-visible range. mdpi.comrsc.org The calculation provides the excitation energies and oscillator strengths for transitions, which correlate to the wavelength (λ_max) and intensity of absorption bands. For this compound, π→π* transitions involving the aromatic ring are expected to be the most significant.

Hypothetical TD-DFT Calculation Data for this compound This table illustrates typical data from a TD-DFT calculation in a solvent.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 260 | 0.15 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 225 | 0.08 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound would reveal the preferred rotational conformations of the sulphonic acid and hydroxyl groups. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as a protein binding pocket.

When studying ligand-protein interactions, MD simulations are performed on the docked complex. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and electrostatic interactions), and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. plos.org

Computational Insights into Reaction Mechanisms and Catalysis

Computational methods are indispensable for mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed picture of reaction mechanisms. ethz.ch

Elucidation of Sulfonation Pathways and Intermediate Stability

The synthesis of this compound involves the electrophilic aromatic substitution of toluene (B28343) or a derivative. Computational studies on the sulfonation of toluene with sulfur trioxide (SO₃) suggest a mechanism that proceeds through the formation of a π-complex, which then rearranges to a Wheland intermediate (a sigma complex). nih.gov This intermediate subsequently reacts to form the final product. nih.govresearchgate.net

For a molecule that is already substituted, like m-cresol (B1676322) (3-methylphenol), the existing groups direct the position of incoming electrophiles. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Computational analysis would involve calculating the stability of the various possible Wheland intermediates formed upon attack by SO₃ at different positions on the ring. The pathways leading to the most stable intermediates would be identified as the most favorable, thus explaining the observed regioselectivity of the sulfonation reaction.

In Silico Prediction of Binding Mechanisms with Biochemical Targets

In silico techniques, primarily molecular docking, are used to predict how a ligand like this compound might bind to a specific biological target, such as an enzyme's active site. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the target's binding site and scoring them based on a function that estimates the binding affinity.

A docking study of this compound against a hypothetical enzyme target would identify the most probable binding mode. The results would highlight key interactions, such as hydrogen bonds between the sulphonic acid or hydroxyl groups and polar amino acid residues (e.g., Arginine, Lysine (B10760008), Serine) in the protein, as well as potential electrostatic or π-stacking interactions.

Hypothetical Molecular Docking Results This table illustrates potential results from docking this compound into a hypothetical protein active site.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X Active Site | -7.8 | Arg124, Lys210 | Hydrogen Bond / Salt Bridge with SO₃H groups |

| Ser128 | Hydrogen Bond with -OH group | ||

| Phe330 | π-π Stacking with aromatic ring |

Environmental Occurrence and By Product Research

Formation as a By-product in Industrial Chemical Synthesis

5-Hydroxytoluene-2,4-disulphonic acid has been identified as a by-product in specific industrial chemical manufacturing processes. Its formation is primarily linked to the synthesis of other commercially valuable sulfonic acids, where it arises from side reactions or as an impurity.

The principal industrial origin of this compound is as a by-product during the synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid. chemicalbook.com The manufacturing process for 4-Hydroxy-2-methylbenzenesulfonic acid typically involves the sulfonation of m-cresol (B1676322) (3-methylphenol). ontosight.ai

In the sulfonation process, a sulfonating agent, such as sulfuric acid or sulfur trioxide, is reacted with an aromatic compound to introduce one or more sulfo groups (-SO3H) onto the aromatic ring. elchemy.com While the intended product is the monosulfonated 4-Hydroxy-2-methylbenzenesulfonic acid, the reaction conditions can lead to the formation of disulfonated derivatives, including this compound. The formation of this disulfonic acid is a result of further sulfonation of the initial product or alternative sulfonation pathways of the m-cresol starting material.

The production of sulfonic acids is a significant industrial activity, with these compounds serving as intermediates in the manufacturing of a wide range of products, including dyes, detergents, and pharmaceuticals. capitalresin.com The sulfonation of aromatic compounds is a key process in this industry. chemithon.com By-products such as this compound are therefore an inherent part of the waste streams generated by these manufacturing activities.

The table below summarizes the key compounds involved in the formation of this compound as a by-product.

| Compound Name | Role in the Process |

| m-Cresol | Starting material |

| Sulfuric acid / Sulfur trioxide | Sulfonating agent |

| 4-Hydroxy-2-methylbenzenesulfonic Acid | Main intended product |

| This compound | By-product |

This compound is associated with industrial effluents, particularly those containing m-cresol derivatives. One notable, albeit less conventional, association is with the by-products of liquid rice hull smoke. chemicalbook.com Liquid rice hull smoke is produced by the pyrolysis of rice hulls and contains a complex mixture of chemical compounds, including various phenols and their derivatives. chemicalbook.com While not a direct industrial effluent in the traditional sense of a chemical synthesis waste stream, the production and processing of liquid rice hull smoke for various applications can generate waste products containing these phenolic compounds.

The presence of m-cresol as a component of liquid rice hull smoke means that any subsequent chemical processing of this smoke, for example, to isolate or modify specific phenolic compounds, could potentially lead to the formation of sulfonated derivatives like this compound if sulfonation reactions are involved.

The composition of industrial effluents from sulfonic acid production can be complex, containing the desired product, unreacted starting materials, the sulfonating agent, and various by-products. The treatment of such wastewater is a significant environmental challenge for the chemical industry. google.com

Environmental Fate and Degradation Pathways of Sulfonated Aromatics

The environmental fate of sulfonated aromatic compounds, including this compound, is of considerable interest due to their widespread industrial use and potential for environmental release. The presence of the sulfonic acid group generally increases the water solubility of aromatic compounds, which facilitates their dispersal in aquatic environments.

Sulfonated aromatics are generally considered to be resistant to biodegradation. researchgate.net The sulfonic acid group, being highly polar, can hinder the transport of these compounds across microbial cell membranes. researchgate.net However, various microorganisms have been shown to degrade certain sulfonated aromatic compounds under specific environmental conditions.

The initial step in the bacterial degradation of many sulfonated aromatic compounds is often a dioxygenase-catalyzed reaction that removes the sulfonate group and incorporates two hydroxyl groups into the aromatic ring, typically forming a catechol derivative. nih.govoup.com This desulfonation step is crucial as it renders the aromatic ring more susceptible to subsequent enzymatic attack and ring cleavage.

For example, the degradation of benzenesulfonic acid by Alcaligenes sp. strain O-1 involves its conversion to catechol, which is then further metabolized. nih.gov Similarly, 4-toluenesulfonate is degraded to 4-methylcatechol. nih.gov While specific studies on the degradation of this compound are limited, it is plausible that a similar pathway involving dioxygenolytic desulfonation would be the initial step in its biodegradation. The presence of a hydroxyl and a methyl group on the aromatic ring, in addition to the two sulfonate groups, would likely influence the specific enzymes involved and the subsequent metabolic pathway.

The degradation of cresols (methylphenols) has also been studied. For instance, Pseudomonas putida can metabolize m-cresol and p-cresol (B1678582) through different pathways, often involving the formation of catechols or protocatechuates as intermediates before ring fission. nih.gov The presence of sulfonate groups on the cresol (B1669610) structure would add a layer of complexity to these degradation pathways.

The table below outlines the general steps in the aerobic biodegradation of some sulfonated aromatic compounds.

| Compound | Initial Step | Key Intermediate |

| Benzenesulfonic acid | Dioxygenolytic desulfonation | Catechol |

| 4-Toluenesulfonic acid | Dioxygenolytic desulfonation | 4-Methylcatechol |

| 2-Aminobenzenesulfonate | Dioxygenolytic desulfonation | Catechol |

Research on Broader Environmental Health Implications of Related By-products

The broader environmental health implications of by-products from industrial chemical synthesis, such as those from sulfonic acid production, are a subject of ongoing research and concern. The release of complex mixtures of chemicals in industrial effluents can have adverse effects on aquatic ecosystems and potentially on human health. amootiranian.com

Sulfonated phenolic compounds, as a class, have been shown to exhibit toxicity to aquatic organisms. ontosight.aiontosight.ai The introduction of sulfonic acid groups can alter the biological activity and environmental persistence of the parent phenol (B47542) compound. ontosight.ai Phenols and their derivatives, including cresols, are known to be toxic. nih.govmhmedical.com Acute exposure to cresols can cause irritation of the respiratory tract, skin, and eyes, and at high concentrations can lead to more severe health effects, including damage to the liver, kidneys, and central nervous system. epa.govnj.gov

The environmental impact of the sulfuric acid industry, which provides the primary sulfonating agents, is also a significant concern. Effluents from these plants can be highly acidic and contain various pollutants, which can lead to water and soil pollution if not properly treated. amootiranian.com

Applications in Advanced Materials and Specialized Chemical Industries

Role as a Chemical Intermediate in Complex Organic Synthesis

As a multifunctional molecule, 5-Hydroxytoluene-2,4-disulphonic acid serves as a valuable intermediate in the synthesis of more complex chemical structures. The reactivity of its aromatic ring, hydroxyl group, and sulphonic acid moieties allows it to be a versatile precursor in various organic reactions. One of its primary roles as a synthetic reagent is in the sulphonation of 2- and 3-Methylphenol. cymitquimica.com

In the dye and pigment industry, sulphonic acid groups are crucial functional moieties. patsnap.com Aromatic sulphonic acids are key intermediates in the manufacturing of a wide range of colorants. capitalresin.comquora.comquora.com The presence of one or more sulphonic acid groups on a dye molecule typically imparts water solubility, a critical property for application processes in the textile industry. patsnap.comcapitalresin.com

The utility of this compound in this sector stems directly from its structure as a sulphonated phenolic compound. Phenolic structures are common components of dye molecules, often acting as the coupling component in the synthesis of azo dyes. ileechem.com The two sulphonic acid groups on the molecule serve several functions:

Enhanced Water Solubility: They make the resulting dye soluble in aqueous dyebaths, facilitating uniform application to fabrics. patsnap.com

Color Modification: The position of the sulphonic acid and hydroxyl groups on the aromatic ring influences the electron density of the molecule, which in turn can modify the chromophore's properties and thus the final color of the dye.

While specific dyes derived directly from this compound are not extensively documented in public literature, its structural similarity to other well-known dye intermediates, such as other sulphonated phenols and naphthols, establishes its potential as a valuable building block in the synthesis of custom colorants. ileechem.comgoogle.com

Potential Applications in Functional Materials Development

The functional groups of this compound—hydroxyl and sulphonic acid—offer significant potential for its use in the development of advanced functional materials. These groups can be leveraged to incorporate specific properties into polymers, resins, and coatings.

Polymers containing sulphonic acid groups are a significant class of functional materials, often referred to as polyelectrolytes. mdpi.com These materials have applications in areas such as ion-exchange resins, membranes for fuel cells, and water treatment systems. patsnap.commdpi.com The sulphonic acid group (-SO₃H) is strongly acidic and hydrophilic, enabling polymers containing it to exhibit high ion-exchange capacity and water retention. mdpi.com

This compound could potentially be incorporated into polymer structures through two main routes:

As a Monomer: The hydroxyl group can participate in polycondensation reactions, for example, with dicarboxylic acids to form polyesters, or in the synthesis of phenolic resins. The resulting polymer would have sulphonic acid groups pendant from the main chain, imparting ion-exchange characteristics.

As an Additive or Cross-linking Agent: It could be blended with other polymers or used to cross-link resin systems where its functional groups can react with the polymer backbone.

The incorporation of this compound would create polymers with a high density of acidic functional groups, making them potentially suitable for applications requiring strong cation-exchange properties. google.com Phenol (B47542) sulphonic acid, a related compound, is known to be used in the production of resins and adhesives to improve adhesion and enhance the curing process. ileechem.com

Table 1: Potential Properties of Functional Polymers Incorporating this compound

| Property | Conferred by Functional Group(s) | Potential Application |

| Ion-Exchange Capacity | Sulphonic Acid (-SO₃H) Groups | Water softening, purification, catalysis |

| Proton Conductivity | Sulphonic Acid (-SO₃H) Groups | Proton exchange membranes (PEMs) for fuel cells |

| Hydrophilicity | Sulphonic Acid (-SO₃H) & Hydroxyl (-OH) Groups | Absorbents, hydrophilic coatings, membranes |

| Adhesion | Hydroxyl (-OH) Group | Adhesives, primers, binders |

| Thermal Stability | Aromatic Ring Structure | High-performance resins |

The modification of material surfaces is critical for controlling properties such as wettability, adhesion, biocompatibility, and chemical resistance. Molecules with reactive functional groups are often used to chemically graft onto a surface and alter its characteristics.

The sulphonic acid and hydroxyl groups of this compound make it a candidate for surface modification applications. Research has shown that covalently coupling sulphonic groups onto polymer surfaces is an effective method for inducing specific functionalities. nih.govresearchgate.net

Potential applications in this area include:

Improving Hydrophilicity: Coating or grafting a surface with this molecule would introduce polar sulphonic acid and hydroxyl groups, significantly increasing its affinity for water. This is useful for creating anti-fog coatings or materials with improved wettability.

Creating Ion-Binding Surfaces: Surfaces modified with this compound would carry a negative charge and could be used to selectively bind and sequester positive ions from solutions, a principle useful in sensors, filtration membranes, and chromatography. mdpi.com

Biomaterial Coatings: Sulphonated surfaces have been shown to be effective in inducing the nucleation of apatite, the mineral component of bone. nih.govresearchgate.net This suggests that coatings based on this compound could have potential in biomedical applications for promoting bone integration with implants.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes for Sulfonated Compounds

Traditional aromatic sulfonation often involves harsh reagents like fuming sulfuric acid or sulfur trioxide, which present significant environmental and handling challenges. wikipedia.org Future research should focus on developing greener, more sustainable synthetic pathways to 5-Hydroxytoluene-2,4-disulphonic acid and related compounds.

Key research avenues include:

Solid Acid Catalysts: Investigating the use of reusable, heterogeneous solid acid catalysts, such as sulfonated silica (B1680970) or carbon materials, could offer a more environmentally benign alternative to conventional methods. beilstein-journals.orgresearchgate.net These catalysts simplify product purification and reduce corrosive waste streams.

Alternative Sulfonating Agents: Exploring milder and safer sulfonating agents is a critical research goal. Reagents like sodium sulfite (B76179) or thiourea (B124793) dioxide, used in an aqueous medium, could provide a metal-free, solvent-free approach to sulfonation. rsc.orgrsc.org The use of sulfur trioxide-base complexes, which are easier to handle than pure SO3, also warrants further investigation for the synthesis of this specific disulphonic acid. researchgate.net

Solvent-Free Conditions: The development of solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave irradiation, could drastically reduce the environmental footprint of the synthesis process by eliminating the need for volatile organic solvents. researchgate.net

A comparative table of potential synthetic approaches is presented below.

| Method | Sulfonating Agent | Catalyst | Advantages | Research Focus |

| Conventional | Fuming Sulfuric Acid (Oleum) | None | High yield | Optimization for selectivity |

| Green Alternative 1 | Sodium Sulfite | None (prototropic) | Aqueous medium, avoids corrosive acids. rsc.org | Application to m-cresol (B1676322), yield optimization |

| Green Alternative 2 | Thiourea Dioxide | Air (as oxidant) | Mild conditions, eco-friendly SO2 surrogate. rsc.org | Catalyst development, substrate scope |

| Green Alternative 3 | Sulfuric Acid | Reusable solid acid (e.g., SiO2/HClO4) | Catalyst recyclability, reduced waste. researchgate.net | Catalyst efficiency and longevity |

| Green Alternative 4 | SO3-base complex | None | Easier handling of sulfonating agent. researchgate.net | Selectivity and reaction control |

Comprehensive Structure-Activity Relationship Studies for Diverse Biological Targets

The biological activities of this compound are largely uncharacterized. However, its parent molecule, cresol (B1669610), and related metabolites are known to be biologically active. For instance, cresols are used as disinfectants, and endogenous metabolites like p-cresol (B1678582) sulfate (B86663) are recognized as uremic toxins that can contribute to neurodegeneration. wikipedia.orgnih.gov This suggests that this compound could interact with various biological systems.

Future research should systematically investigate these potential interactions through comprehensive Structure-Activity Relationship (SAR) studies. Key objectives would be:

Screening for Biological Activity: Initial high-throughput screening against a wide range of biological targets (e.g., enzymes, receptors) to identify any potential therapeutic or toxicological effects.

Influence of Sulfonation: Systematically studying how the number and position of the sulfonic acid groups on the hydroxytoluene scaffold affect biological activity. The strong acidic and hydrophilic nature of the sulfo groups would significantly alter the compound's polarity, distribution, and binding capabilities compared to m-cresol. wikipedia.org